3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one
Description
Properties
IUPAC Name |
3-hydroxy-7-methyl-1-[3-(2-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-8-4-5-11-19(15)27-13-7-12-23-20-16(2)9-6-10-18(20)22(26,21(23)25)14-17(3)24/h4-6,8-11,26H,7,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYFOIPBRUWRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3C)(CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one typically involves multiple steps, starting with the formation of the indolin-2-one core. One common approach is to start with a suitable indole derivative, which undergoes various chemical reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would require careful monitoring of reaction parameters such as temperature, pressure, and pH to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemistry.
Medicine
Potential medical applications include the development of new drugs or therapeutic agents. The compound's structure suggests it could interact with specific receptors or enzymes, leading to new treatments for various diseases.
Industry
In industry, this compound could be used in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one exerts its effects would depend on its specific application. For example, if used as a drug, it might bind to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would be determined by the compound's interactions within the biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Indolin-2-one Family
The closest structural analogue is BH46501 (3-Hydroxy-1-(3-(2-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one, CAS: 879046-69-2). Both compounds share the indolin-2-one core and substituent positions but differ in the phenoxy group attached to the propyl chain:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one | Not available | C22H25NO4* | ~367.44* | 1-(3-(2-methylphenoxy)propyl) substituent |
| BH46501 | 879046-69-2 | C22H25NO5 | 383.4376 | 1-(3-(2-methoxyphenoxy)propyl) substituent |
| BH46505 | 883280-01-1 | C16H21N3O | 271.3574 | 2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole |
*Inferred based on structural analysis.
Key Differences and Implications:
- Substituent Effects (Target vs. BH46501): The o-tolyloxy group (2-methylphenoxy) in the target compound introduces a sterically bulky, electron-donating methyl group, which may enhance lipophilicity and membrane permeability compared to the 2-methoxyphenoxy group in BH46501. The molecular weight difference (~16 Da) reflects the absence of an oxygen atom in the target compound’s phenoxy substituent.
Comparison with Structurally Distinct Compounds (BH46505)
BH46505 (2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole) represents a divergent scaffold. Unlike the indolin-2-one core, BH46505 features a 1,3,4-oxadiazole ring, an azepane moiety, and a p-tolyl group. Oxadiazoles are known as bioisosteres for esters or amides, often enhancing metabolic stability. This structural divergence suggests BH46505 may target different biological pathways (e.g., enzyme inhibition via hydrogen bonding) compared to indolin-2-one derivatives .
Research Findings and Hypotheses
- Biological Activity: Indolin-2-one derivatives often inhibit kinases (e.g., VEGF receptors), while oxadiazoles like BH46505 may interact with nucleic acids or GPCRs. Direct comparative biological data are unavailable, but structural analysis suggests divergent target profiles .
Biological Activity
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one is a synthetic compound belonging to the indole derivatives family, which are known for their diverse biological activities. This compound has attracted attention due to its potential therapeutic effects, particularly in oncology and other medical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an indolinone core with various functional groups that contribute to its biological activity. The IUPAC name for this compound is this compound, and its chemical formula is .
The mechanism of action of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. The presence of the indole nucleus allows for high-affinity binding to various biological targets, influencing multiple pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines, including:
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| A2780 (Ovarian) | 4.47 - 52.8 | Induces cell cycle arrest |
| MCF-7 (Breast) | Moderate | Inhibits tubulin polymerization |
In particular, the compound has been shown to induce G2/M phase arrest in the cell cycle of A2780 cells, suggesting a potential role as a tubulin inhibitor . Molecular docking studies confirm that it interacts with the colchicine binding site on tubulin, which is crucial for microtubule dynamics during mitosis .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for additional biological activities:
- Antimicrobial Effects: Preliminary studies suggest potential antimicrobial activity against various pathogens.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, although detailed studies are still required to elucidate these effects.
Case Studies
A notable study focused on synthesizing oxazinonaphthalene analogs revealed that compounds similar to this compound exhibited varying degrees of cytotoxicity against resistant cancer cell lines. The most effective compounds were identified through MTT assays and further analyzed for their mechanism involving tubulin inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one, and what critical parameters ensure optimal yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the indolin-2-one core via condensation reactions, using 3-formyl-1H-indole-2-carboxylic acid derivatives as precursors (modified from Schemes in and ).
- Step 2 : Introduction of the 3-(o-tolyloxy)propyl side chain via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Step 3 : Hydroxy and oxopropyl group incorporation using ketone or aldehyde intermediates under controlled pH (e.g., AcOH/NaOAc buffers) to avoid side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity threshold for biological assays .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify indolin-2-one backbone (δ 170–175 ppm for carbonyl) and substituent integration (e.g., o-tolyloxy protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~383 g/mol) and detect fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar indolin-2-one derivatives?
- Case Study : and highlight conflicting results for analogs with varying substituents (e.g., methyl vs. methoxy groups).
- Resolution Methods :
- Dose-Response Curves : Compare EC50 values across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type specificity .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to explain potency differences due to steric hindrance from o-tolyloxy groups .
Q. How can researchers design experiments to elucidate the mechanism of action in neurodegenerative models?
- Experimental Framework :
- In Vitro : Primary neuronal cultures treated with the compound (1–50 µM) to assess neuroprotection against oxidative stress (H2O2-induced apoptosis). Measure caspase-3/7 activity and mitochondrial membrane potential .
- In Vivo : Transgenic mouse models (e.g., Alzheimer’s) dosed orally (10 mg/kg/day) for 4 weeks. Evaluate cognitive performance (Morris water maze) and amyloid-β plaque reduction via immunohistochemistry .
Q. What environmental stability and ecotoxicological assessments are warranted for this compound?
- Environmental Fate Studies :
- Hydrolysis : Incubate in pH 7.4 buffer at 25°C; monitor degradation via LC-MS to estimate half-life (reference: ’s Project INCHEMBIOL protocols).
- Photolysis : Expose to UV light (254 nm) and quantify byproducts (e.g., indole ring oxidation products) .
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-h LC50 testing; compare to EPA guidelines for prioritization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
